molecular formula C15H19NOS B5835460 N,N-diallyl-2-(ethylthio)benzamide

N,N-diallyl-2-(ethylthio)benzamide

Cat. No.: B5835460
M. Wt: 261.4 g/mol
InChI Key: GAHBTDXWGPSJNP-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(ethylthio)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a sulfur-containing ethylthio group at the 2-position and diallyl groups on the nitrogen atom. Benzamides are widely explored for their antimicrobial, anticancer, and antiparasitic activities, often modulated by substituents such as thioethers, aromatic rings, and alkyl chains . The ethylthio group in this compound may influence its reactivity, solubility, and biological interactions, similar to sulfur-containing analogs discussed in the literature .

Properties

IUPAC Name

2-ethylsulfanyl-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHBTDXWGPSJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antimicrobial and Anticancer Benzamides

  • Compound W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide): Features a benzoimidazole-thioether and dinitrophenyl group. Exhibits potent antimicrobial and anticancer activity, attributed to the electron-withdrawing nitro groups and sulfur-mediated redox interactions . The ethylthio group in the target compound may offer milder reactivity but better metabolic stability .

PCAF HAT Inhibitors ()

  • Key Analogs: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (67% inhibition) and 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition). Findings: Acylamino groups at the 2-position are critical for inhibition, but chain length is less impactful. Comparison: The ethylthio group in N,N-diallyl-2-(ethylthio)benzamide may mimic the electron-withdrawing effects of acylamino substituents, though its sulfur atom could introduce unique binding modes.

N,O-Bidentate Directing Groups ()

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains a hydroxyl group that facilitates metal-catalyzed C–H bond functionalization.
    • Comparison : The diallyl groups in this compound may limit coordination with metals but could enhance solubility or steric hindrance in reactions .

Trypanosoma brucei Inhibitors ()

  • N-(2-Aminoethyl)-N-benzyloxyphenyl benzamides show potent antiparasitic activity due to their aminoethyl and benzyloxy groups, which improve membrane penetration and target binding . Comparison: The ethylthio group in the target compound might offer similar lipophilicity, but the diallyl substituents could reduce bioavailability compared to aminoethyl chains.

Stability and Reactivity

  • Organic Sulfur Radicals () :
    • Ethylthio groups can undergo thermal or oxidative decomposition to generate sulfur-centered radicals, which may contribute to cytotoxicity or degradation pathways .
    • Comparison : this compound’s stability under physiological conditions may differ from disulfide-based analogs due to reduced propensity for radical formation.

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